Cas no 5081-37-8 (Methyl 3-methoxy-4-nitrobenzoate)

Methyl 3-methoxy-4-nitrobenzoate is a nitro-substituted aromatic ester with the molecular formula C9H9NO5. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its key structural features—the methoxy and nitro functional groups—enhance reactivity, enabling selective transformations such as reductions or nucleophilic substitutions. The ester group further facilitates derivatization or hydrolysis for downstream applications. The compound exhibits good stability under standard conditions and is compatible with a range of solvents, making it suitable for diverse synthetic workflows. Its well-defined purity and consistent performance render it a reliable reagent for research and industrial applications.
Methyl 3-methoxy-4-nitrobenzoate structure
5081-37-8 structure
Product Name:Methyl 3-methoxy-4-nitrobenzoate
CAS No:5081-37-8
MF:C9H9NO5
MW:211.171462774277
MDL:MFCD00051967
CID:45518
PubChem ID:287308
Update Time:2025-11-01

Methyl 3-methoxy-4-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-methoxy-4-nitrobenzoate
    • 3-Methoxy-4-nitrobenzoic acid methyl ester
    • 3-Methoxy-4-nitrobenzoic  acid  methyl  ester
    • Methyl 3-methoxy-4-nitrobenzenecarboxylate
    • 3-Methoxy-4-nitro-benzoesaeure-methylester
    • 3-methoxy-4-nitro-benzoic acid methyl ester
    • Benzoic acid,5-methoxy-4-nitro-,methyl(ester)
    • Benzoic acid, 3-methoxy-4-nitro-, methyl ester
    • Benzoic acid, 5-methoxy-4-nitro-, methyl(ester)
    • CS-W015063
    • NSC-147082
    • AKOS005072817
    • FT-0601650
    • NSC147082
    • SCHEMBL310574
    • AM20040583
    • 5081-37-8
    • A828306
    • J-522193
    • MFCD00051967
    • SY007306
    • DTXSID80301880
    • FA-0711
    • ALBB-035782
    • MDL: MFCD00051967
    • Inchi: 1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3
    • InChI Key: PVVFEPFLFHDHHK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C(=O)OC)C=CC=1[N+](=O)[O-]
    • BRN: 2856207

Computed Properties

  • Exact Mass: 211.04800
  • Monoisotopic Mass: 211.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 81.4A^2

Experimental Properties

  • Color/Form: Crystalline powder
  • Density: 1.294
  • Melting Point: 86-88°C
  • Boiling Point: 350.7 ℃ at 760 mmHg
  • Flash Point: 168.3 °C
  • Refractive Index: 1.54
  • PSA: 81.35000
  • LogP: 1.91320
  • Solubility: Uncertain

Methyl 3-methoxy-4-nitrobenzoate Security Information

  • Hazard Statement: Irritant
  • Safety Instruction: S22-S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S22;S24/25
  • HazardClass:IRRITANT

Methyl 3-methoxy-4-nitrobenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on Methyl 3-methoxy-4-nitrobenzoate

Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8): A Comprehensive Overview in Modern Chemical Research

Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8) is a significant compound in the realm of organic chemistry and pharmaceutical research. Its unique structural properties make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging applications in contemporary research.

The molecular structure of Methyl 3-methoxy-4-nitrobenzoate consists of a benzoate core substituted with both a methoxy group at the 3-position and a nitro group at the 4-position. This arrangement imparts distinct electronic and steric properties, making it a versatile building block for medicinal chemists. The presence of the nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methoxy group introduces steric hindrance and electronic modulation.

In recent years, there has been growing interest in leveraging such structural motifs for drug discovery. Researchers have been exploring derivatives of Methyl 3-methoxy-4-nitrobenzoate to develop compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that modifications at the nitro and methoxy positions can significantly alter the biological activity of the molecule, providing insights into structure-activity relationships (SAR).

The synthesis of Methyl 3-methoxy-4-nitrobenzoate typically involves a multi-step process starting from readily available aromatic precursors. One common route involves the nitration of methyl salicylate followed by methylation to introduce the methoxy group. Alternatively, direct functionalization of nitrobenzoic acid esters can be employed. Advanced catalytic methods have also been explored to improve yield and reduce byproduct formation, aligning with green chemistry principles.

Recent advancements in computational chemistry have further enhanced the utility of Methyl 3-methoxy-4-nitrobenzoate. Molecular modeling studies have helped predict binding affinities and interactions with biological targets, accelerating the drug discovery pipeline. These simulations have been particularly valuable in designing molecules that can modulate enzyme activity or interact with specific protein receptors.

The pharmaceutical industry has shown particular interest in derivatives of this compound due to their potential therapeutic benefits. For example, researchers have synthesized analogs that exhibit inhibitory effects on enzymes involved in inflammatory pathways. Such findings highlight the compound's role as a scaffold for developing novel therapeutics aimed at treating chronic inflammatory diseases.

Moreover, the agrochemical sector has also explored the applications of Methyl 3-methoxy-4-nitrobenzoate. Its structural features contribute to the development of pesticides with improved efficacy and reduced environmental impact. By fine-tuning its chemical properties, scientists have created compounds that offer effective pest control while minimizing ecological harm.

In conclusion, Methyl 3-methoxy-4-nitrobenzoate (CAS No. 5081-37-8) is a multifaceted compound with broad applications in chemical synthesis and pharmaceutical research. Its unique structural attributes make it an invaluable tool for developing new drugs and agrochemicals. As research continues to uncover its potential, this compound is poised to play an even greater role in advancing scientific and industrial applications.

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